
5-Hydroxy-2,3-dichloro-1,4-naphthoquinone
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Overview
Description
2,3-Dichloro-5-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-5-hydroxynaphthalene-1,4-dione typically involves the chlorination of 5-hydroxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 3 positions of the naphthalene ring .
Industrial Production Methods
On an industrial scale, the production of 2,3-dichloro-5-hydroxynaphthalene-1,4-dione may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
Scientific Research Applications
2,3-Dichloro-5-hydroxynaphthalene-1,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-dichloro-5-hydroxynaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cell damage. The compound’s molecular targets include enzymes involved in redox regulation and signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Exhibits various tautomeric forms and reacts to form different products.
Uniqueness
2,3-Dichloro-5-hydroxynaphthalene-1,4-dione is unique due to the presence of chlorine atoms, which enhance its reactivity and potential biological activities compared to other naphthoquinone derivatives .
Properties
IUPAC Name |
2,3-dichloro-5-hydroxynaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESJNIQOIHQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=C(C2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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